1-(3-Methoxy-5-methylisoxazol-4-yl)-N-methylmethanamine
Description
1-(3-Methoxy-5-methylisoxazol-4-yl)-N-methylmethanamine is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Properties
Molecular Formula |
C7H12N2O2 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1-(3-methoxy-5-methyl-1,2-oxazol-4-yl)-N-methylmethanamine |
InChI |
InChI=1S/C7H12N2O2/c1-5-6(4-8-2)7(10-3)9-11-5/h8H,4H2,1-3H3 |
InChI Key |
OCVVLROUAOMVMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)OC)CNC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxy-5-methylisoxazol-4-yl)-N-methylmethanamine typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine. For example, 3-methoxy-5-methylisoxazole can be synthesized from 3-methoxy-5-methyl-2,4-pentanedione and hydroxylamine hydrochloride under acidic conditions.
N-Methylation: The next step involves the methylation of the amine group. This can be achieved using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxy-5-methylisoxazol-4-yl)-N-methylmethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazoles.
Scientific Research Applications
1-(3-Methoxy-5-methylisoxazol-4-yl)-N-methylmethanamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(3-Methoxy-5-methylisoxazol-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-5-methylisoxazole: This compound lacks the N-methylmethanamine group but shares the isoxazole core.
1-(3-Methoxy-5-methylisoxazol-4-yl)-N-ethylmethanamine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
1-(3-Methoxy-5-methylisoxazol-4-yl)-N-methylmethanamine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the methoxy and methyl groups can affect the compound’s electronic properties and steric hindrance, making it distinct from other isoxazole derivatives.
Biological Activity
1-(3-Methoxy-5-methylisoxazol-4-yl)-N-methylmethanamine is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of an isoxazole ring, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 156.19 g/mol.
Structural Formula:
Research indicates that compounds similar to this compound may interact with various biological targets, including:
- Neurotransmitter Receptors: Potential modulation of serotonin and dopamine receptors.
- Inflammatory Pathways: Inhibition of pro-inflammatory cytokines, which may be relevant in autoimmune diseases.
- Cancer Pathways: Possible effects on cell proliferation and apoptosis in cancer cell lines.
Pharmacological Effects
-
Neuropharmacology:
- Studies have suggested that this compound may exhibit neuroprotective properties by modulating neurotransmitter levels. It has shown promise in animal models for conditions such as depression and anxiety.
-
Anti-inflammatory Activity:
- The compound has been tested for its ability to inhibit the production of inflammatory cytokines, demonstrating potential as an anti-inflammatory agent in vitro.
-
Anticancer Activity:
- Preliminary studies indicate that this compound may induce apoptosis in various cancer cell lines, suggesting a role in cancer therapy.
Case Studies
Several case studies have highlighted the biological effects of this compound:
- Study on Neuroprotection:
- Anti-inflammatory Effects:
- Anticancer Efficacy:
Q & A
Basic: What are the recommended synthetic routes for 1-(3-Methoxy-5-methylisoxazol-4-yl)-N-methylmethanamine?
Methodological Answer:
A common approach for synthesizing N-methylmethanamine derivatives involves nucleophilic substitution or reductive amination. For example, analogous compounds like 1-(4-chlorophenyl)-N-methylmethanamine were synthesized by reacting 4-chlorobenzyl chloride with methylamine in ethanol under reflux, followed by vacuum distillation and neutralization . Adapting this method, the isoxazole moiety (3-methoxy-5-methylisoxazol-4-yl) could be introduced via cyclization of hydroxylamine derivatives with diketones or via 1,3-dipolar cycloaddition. Optimization of reaction time, temperature, and stoichiometry is critical to maximize yield.
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
Safety protocols include:
- Personal Protective Equipment (PPE): Use P95/P1 respirators for dust control, chemical-resistant gloves (e.g., nitrile), and full-body protective clothing to prevent skin contact .
- Engineering Controls: Ensure local exhaust ventilation to limit airborne concentrations. Avoid dust formation during weighing or transfer .
- Emergency Measures: In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Contaminated areas should be cleaned using inert absorbents .
Advanced: How can crystallographic data be obtained and refined for this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to solve the structure. Key steps:
Data Collection: Optimize crystal mounting and cooling (e.g., 100 K) to reduce thermal motion.
Structure Solution: Employ direct methods (SHELXS) or charge flipping. For twinned crystals, use TWIN/BASF commands in SHELXL .
Validation: Cross-check with ORTEP-3 for thermal ellipsoid visualization and CIF validation tools .
Advanced: What computational methods are suitable for studying its electronic structure?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict electronic properties, HOMO-LUMO gaps, and electrostatic potential maps. Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) assess solvation effects. Validate computational models against experimental data (e.g., NMR, IR) to ensure accuracy .
Basic: How to characterize the compound using spectroscopic methods?
Methodological Answer:
- NMR: H and C NMR (in CDCl or DMSO-d) to confirm the isoxazole ring and N-methyl group. Look for methoxy protons at ~3.8 ppm and isoxazole carbons at 95-165 ppm.
- FT-IR: Peaks at ~1600 cm (C=N stretch) and ~1250 cm (C-O-C in methoxy group).
- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion [M+H] and fragmentation patterns .
Advanced: How to analyze the compound’s stability under varying conditions (pH, temperature)?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Determine decomposition temperature under nitrogen.
- Forced Degradation Studies: Expose to acidic/basic conditions (e.g., 0.1M HCl/NaOH at 60°C for 24h) and monitor via HPLC.
- Accelerated Stability Testing: Store at 40°C/75% RH for 6 months and assess purity changes. Note: Existing SDS data lack stability details, necessitating empirical testing .
Basic: What are the known toxicological profiles of this compound?
Methodological Answer:
Limited acute toxicity data are available. Classify based on structural analogs:
- Acute Toxicity: Assume LD > 2000 mg/kg (oral, rat) due to lack of severe hazards in SDS .
- Skin/Irritation: Use in vitro assays (e.g., EpiDerm™) to confirm non-irritancy. Always prioritize PPE to mitigate risks .
Advanced: How to resolve contradictions in reported physicochemical properties (e.g., solubility, logP)?
Methodological Answer:
- Experimental Validation: Measure logP via shake-flask method (octanol/water partitioning) and solubility via saturation shake-flask technique.
- Literature Cross-Referencing: Compare data from peer-reviewed journals over SDS entries, which often lack empirical values .
- QSAR Models: Use tools like ACD/Percepta to predict properties and identify outliers .
Advanced: How to design derivatives for biological activity studies?
Methodological Answer:
- Structural Modifications: Introduce substituents at the isoxazole 5-methyl or methoxy positions to alter lipophilicity (e.g., halogenation for enhanced bioavailability).
- Pharmacophore Modeling: Use MOE or Schrödinger to identify key interaction sites. Patent data on sulfonamide-containing analogs (e.g., EP patents ) suggest targeting enzyme active sites.
- In Silico Screening: Dock derivatives into protein targets (e.g., kinases) using AutoDock Vina.
Basic: What are the proper storage conditions to ensure compound integrity?
Methodological Answer:
- Storage: Keep in amber glass containers at -20°C under inert gas (N) to prevent oxidation.
- Stability Monitoring: Conduct periodic HPLC purity checks (e.g., every 3 months). Avoid exposure to moisture, as hygroscopic degradation is possible .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
